

# A Comparative Analysis of the Glycemic Responses to Leucrose and Palatinose (Isomaltulose)

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Compound of Interest		
Compound Name:	Leucrose	
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This guide provides a detailed comparison of the glycemic and metabolic responses to two sucrose isomers: **Leucrose** and Palatinose (isomaltulose). The information is intended for researchers, scientists, and professionals in the field of drug development and nutritional science, offering a side-by-side look at their physiological effects based on available experimental data.

# **Executive Summary**

**Leucrose** and Palatinose are both disaccharides composed of glucose and fructose, but they differ in their glycosidic linkage. This structural difference significantly impacts their rate of hydrolysis and subsequent absorption in the small intestine, leading to distinct glycemic and insulinemic responses. Palatinose is well-documented as a low-glycemic carbohydrate with a slow and sustained energy release. Data on **Leucrose** is less extensive, but existing studies indicate a slower hydrolysis rate and a blunted glycemic response compared to sucrose. A direct, head-to-head comparison of the glycemic index (GI) of **Leucrose** and Palatinose in human trials is not readily available in the current body of scientific literature. However, a comparative assessment can be made based on their hydrolysis rates and individual studies comparing them to sucrose.

## Data Presentation: Leucrose vs. Palatinose



The following table summarizes the key quantitative data available for **Leucrose** and Palatinose. It is important to note the absence of a reported glycemic index for **Leucrose** in human studies, which necessitates a more qualitative comparison in that regard.

Parameter	Leucrose	Palatinose (Isomaltulose)	Sucrose (for reference)
Glycemic Index (GI)	Not reported in human studies	32 (Low GI)[1]	~65 (Medium GI)[1]
In Vitro Hydrolysis Rate	63% of sucrose by human digestive carbohydrases[2]	Significantly slower than sucrose	100% (Reference)
Blood Glucose Response	Tended to be lower than sucrose in human subjects[2]	Significantly lower and more prolonged than sucrose[3]	High and rapid increase
Insulin Response	Unaltered compared to sucrose in one human study	Significantly lower than sucrose	High and rapid increase

# Experimental Protocols Determination of Glycemic Index (Palatinose)

The glycemic index of Palatinose is typically determined using a standardized methodology as follows:

- Subject Recruitment: A cohort of healthy human subjects is recruited.
- Overnight Fasting: Subjects fast for 10-12 hours overnight.
- Test Meal Administration: On separate occasions, subjects consume a test food containing a specific amount (e.g., 50 grams) of Palatinose dissolved in water. A reference food, typically 50 grams of glucose or white bread, is administered on another occasion.
- Blood Sampling: Capillary or venous blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test



meal.

- Blood Glucose Analysis: Blood glucose concentrations are measured for each sample.
- Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response
  is calculated for both the test food (Palatinose) and the reference food. The GI is then
  calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied
  by 100.

# In Vitro Hydrolysis Rate (Leucrose)

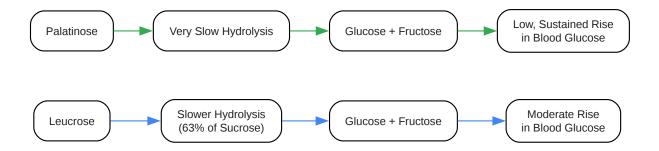
The cleavage rate of **Leucrose** by human digestive enzymes was determined in vitro using the following methodology:

- Enzyme Source: Carbohydrases were obtained from human jejunal mucosa.
- Substrate Incubation: Leucrose was incubated with the human digestive carbohydrases. For comparison, maltose and sucrose were also incubated with the same enzyme preparation under identical conditions.
- Analysis of Hydrolysis: The rate of cleavage of the disaccharides into their constituent monosaccharides (glucose and fructose) was measured over time.
- Relative Rate Calculation: The hydrolysis rate of Leucrose was expressed as a percentage
  of the hydrolysis rates of maltose and sucrose. The study found the cleavage rate of
  Leucrose to be 63% that of sucrose.

# **Visualizing the Metabolic Pathways**

The differing rates of hydrolysis of **Leucrose** and Palatinose directly influence their entry into the bloodstream and subsequent metabolic pathways.





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Caption: Comparative metabolic flow of **Leucrose** and Palatinose.

### **Discussion and Conclusion**

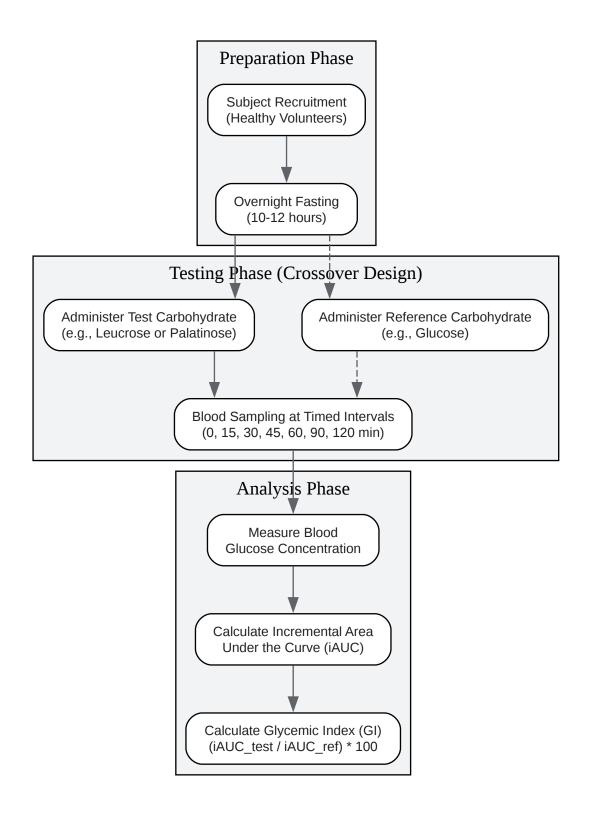
The available evidence strongly supports Palatinose as a low-glycemic carbohydrate that provides a slow, sustained release of energy. Its low GI of 32 makes it a suitable sugar alternative for applications aimed at managing blood glucose levels.

While a specific GI for **Leucrose** is not available, the in vitro data showing its hydrolysis rate to be 63% that of sucrose suggests it would likely have a lower GI than sucrose. The observation that it "tended" to produce lower blood glucose profiles than sucrose in humans further supports this. However, without a standardized GI value, a direct quantitative comparison to Palatinose is challenging.

Based on the slower hydrolysis rate of Palatinose compared to the reported rate for **Leucrose** relative to sucrose, it is reasonable to infer that Palatinose would elicit a lower and more sustained glycemic response than **Leucrose**. The unaltered insulin response to **Leucrose** compared to sucrose in one study also contrasts with the significantly lower insulin response consistently observed with Palatinose.

In conclusion, both **Leucrose** and Palatinose exhibit a slower digestion and absorption profile compared to sucrose, positioning them as potentially healthier sugar alternatives. However, the existing body of research provides more robust and quantitative evidence for the low-glycemic properties of Palatinose. Further research, including direct comparative human clinical trials, is necessary to definitively quantify the glycemic and insulinemic response to **Leucrose** and establish its precise positioning relative to Palatinose.





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Caption: Standardized workflow for Glycemic Index determination.



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# References

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- To cite this document: BenchChem. [A Comparative Analysis of the Glycemic Responses to Leucrose and Palatinose (Isomaltulose)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8805515#glycemic-response-of-leucrose-compared-to-palatinose-isomaltulose]

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